
Tetrakis(decyl)phosphanium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(decyl)phosphanium nitrate is a quaternary phosphonium salt with the chemical formula [P(C10H21)4]NO3. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound, featuring a central phosphorus atom bonded to four decyl groups, imparts distinct chemical properties that make it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(decyl)phosphanium nitrate typically involves the reaction of decyl halides with a phosphorus trihalide, followed by the introduction of a nitrate ion. One common method is the reaction of decyl chloride with phosphorus trichloride in the presence of a base, such as triethylamine, to form tetrakis(decyl)phosphonium chloride. This intermediate is then treated with silver nitrate to exchange the chloride ion for a nitrate ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(decyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The nitrate ion can be substituted with other anions, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Silver salts (e.g., silver nitrate) are often employed to facilitate anion exchange reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tetrakis(decyl)phosphine.
Substitution: Various tetrakis(decyl)phosphanium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Tetrakis(decyl)phosphanium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a delivery agent for nucleic acids.
Medicine: Explored for its role in drug delivery systems and as a component in formulations for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of tetrakis(decyl)phosphanium nitrate involves its ability to interact with various molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, facilitating catalytic processes. In biological systems, the lipophilic decyl groups enable the compound to penetrate cell membranes, making it an effective delivery agent for therapeutic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(butyl)phosphanium nitrate
- Tetrakis(hexyl)phosphanium nitrate
- Tetrakis(octyl)phosphanium nitrate
Comparison
Tetrakis(decyl)phosphanium nitrate is unique due to its longer alkyl chains compared to similar compounds. This structural difference imparts greater lipophilicity and enhances its ability to interact with hydrophobic environments, making it particularly useful in applications requiring membrane penetration or solubilization of hydrophobic molecules.
Eigenschaften
CAS-Nummer |
56814-89-2 |
|---|---|
Molekularformel |
C40H84NO3P |
Molekulargewicht |
658.1 g/mol |
IUPAC-Name |
tetrakis-decylphosphanium;nitrate |
InChI |
InChI=1S/C40H84P.NO3/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-40H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
WLCGWPKBVRMCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


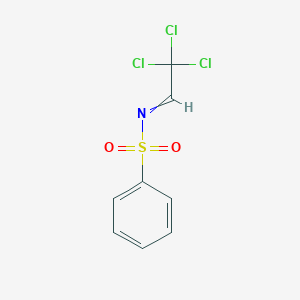
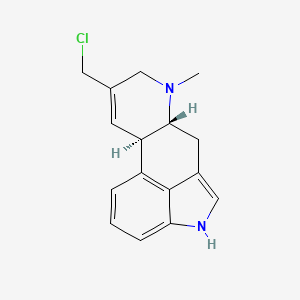
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
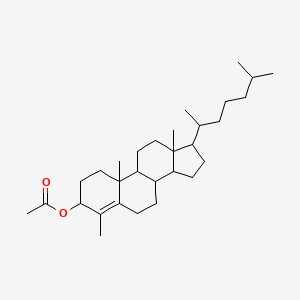
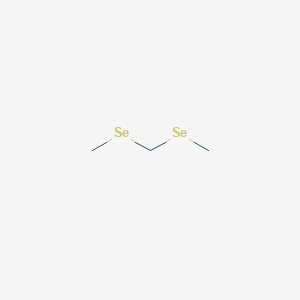
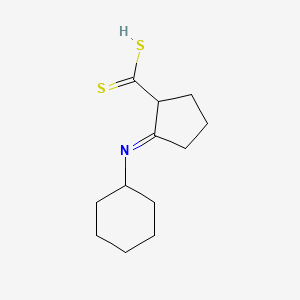
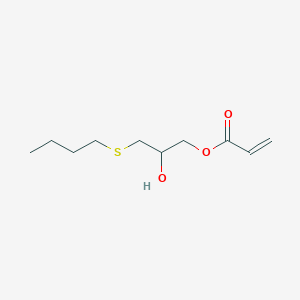
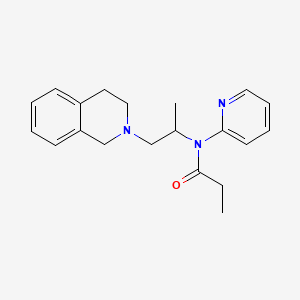
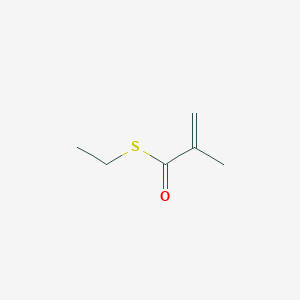

![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)

